![molecular formula C17H16O2 B3292777 2-(Anthracen-9-YL)propane-2-peroxol CAS No. 880643-80-1](/img/structure/B3292777.png)
2-(Anthracen-9-YL)propane-2-peroxol
Overview
Description
2-(Anthracen-9-YL)propane-2-peroxol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is an organic peroxide that contains a peroxyl group (-OO-) and is commonly used as a radical initiator in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Anthracen-9-YL)propane-2-peroxol involves the homolytic cleavage of the peroxyl group (2-(Anthracen-9-YL)propane-2-peroxol) to form two radicals. These radicals can then initiate various chemical reactions by abstracting hydrogen atoms from other molecules, leading to the formation of new chemical bonds.
Biochemical and Physiological Effects:
Although there is limited research on the biochemical and physiological effects of 2-(Anthracen-9-YL)propane-2-peroxol, it has been shown to induce oxidative stress in cells by generating ROS. This can lead to DNA damage, lipid peroxidation, and protein oxidation, which are associated with various diseases such as cancer, neurodegeneration, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Anthracen-9-YL)propane-2-peroxol as a radical initiator is its high reactivity, which allows for fast and efficient reactions. Additionally, it is relatively stable and can be easily synthesized in large quantities. However, its use is limited by its potential toxicity and instability in the presence of air and moisture.
Future Directions
Future research on 2-(Anthracen-9-YL)propane-2-peroxol could focus on its potential as a fluorescent probe for the detection of ROS in biological systems. Additionally, it could be used in the synthesis of new organic compounds with unique properties. Furthermore, its potential as a therapeutic agent for the treatment of various diseases associated with oxidative stress could be explored.
In conclusion, 2-(Anthracen-9-YL)propane-2-peroxol is a unique chemical compound with significant potential in scientific research. Its high reactivity and stability make it an ideal radical initiator for various chemical reactions. However, its potential toxicity and instability in the presence of air and moisture limit its use. Further research on its potential as a fluorescent probe and therapeutic agent could lead to new discoveries in the field of chemistry and medicine.
Scientific Research Applications
2-(Anthracen-9-YL)propane-2-peroxol has been extensively used as a radical initiator in various chemical reactions such as polymerization, cross-linking, and oxidation. It is also used in the synthesis of various organic compounds, including drugs, agrochemicals, and fine chemicals. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems.
properties
IUPAC Name |
9-(2-hydroperoxypropan-2-yl)anthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-17(2,19-18)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEHQNAVFPUSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C2C=CC=CC2=CC3=CC=CC=C31)OO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722884 | |
Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anthracen-9-YL)propane-2-peroxol | |
CAS RN |
880643-80-1 | |
Record name | 2-(Anthracen-9-yl)propane-2-peroxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30722884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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